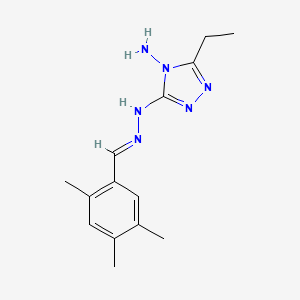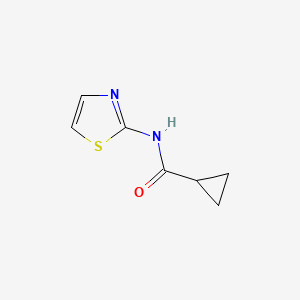
2,4,5-trimethylbenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone
Vue d'ensemble
Description
2,4,5-trimethylbenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-H, and it is a hydrazone derivative of 2,4,5-trimethylbenzaldehyde. The synthesis of TMB-H is relatively simple, and it can be achieved using various methods.
Mécanisme D'action
The mechanism of action of TMB-H is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. TMB-H has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. TMB-H has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
TMB-H has been shown to have various biochemical and physiological effects. TMB-H has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which is beneficial in the treatment of oxidative stress-related diseases. TMB-H has also been shown to reduce the levels of pro-inflammatory cytokines, which is beneficial in the treatment of inflammatory diseases. TMB-H has been shown to have low toxicity and is well-tolerated in animals.
Avantages Et Limitations Des Expériences En Laboratoire
TMB-H has several advantages and limitations for lab experiments. One of the advantages of TMB-H is its simplicity of synthesis. TMB-H can be synthesized using relatively simple methods, which makes it easy to obtain for lab experiments. Another advantage of TMB-H is its low toxicity and good tolerance in animals. TMB-H has been shown to have low toxicity and is well-tolerated in animals, which makes it a suitable candidate for further research. One of the limitations of TMB-H is its limited solubility in water. TMB-H is relatively insoluble in water, which makes it difficult to administer in aqueous solutions.
Orientations Futures
There are several future directions for the research on TMB-H. One of the future directions is the optimization of the synthesis method to improve the yield and purity of TMB-H. Another future direction is the investigation of the mechanism of action of TMB-H. The mechanism of action of TMB-H is not fully understood, and further research is needed to elucidate the underlying mechanisms. Another future direction is the investigation of the potential applications of TMB-H in other fields, such as agriculture and environmental science. TMB-H has shown promising results in the treatment of various diseases, and further research is needed to explore its potential applications in other fields.
Conclusion:
In conclusion, TMB-H is a hydrazone derivative of 2,4,5-trimethylbenzaldehyde that has gained significant attention in the scientific community due to its potential applications in various fields. TMB-H can be synthesized using various methods, and it has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. The mechanism of action of TMB-H is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. TMB-H has several advantages and limitations for lab experiments, and further research is needed to explore its potential applications in other fields.
Méthodes De Synthèse
The synthesis of TMB-H can be achieved using various methods. One of the most common methods is the condensation reaction between 2,4,5-trimethylbenzaldehyde and 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol in the presence of acetic acid. The reaction yields TMB-H as a yellow solid with a melting point of 168-170 °C. Another method involves the reaction between 2,4,5-trimethylbenzaldehyde and 4-amino-5-ethyl-4H-1,2,4-triazole-3-carboxylic acid in the presence of thionyl chloride. This method yields TMB-H as a yellow solid with a melting point of 165-167 °C.
Applications De Recherche Scientifique
TMB-H has been extensively studied for its potential applications in various fields. One of the most significant applications of TMB-H is in the field of medicine. TMB-H has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. TMB-H has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. TMB-H has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease.
Propriétés
IUPAC Name |
5-ethyl-3-N-[(E)-(2,4,5-trimethylphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-5-13-17-19-14(20(13)15)18-16-8-12-7-10(3)9(2)6-11(12)4/h6-8H,5,15H2,1-4H3,(H,18,19)/b16-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELCTAOERDCTBT-LZYBPNLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1N)NN=CC2=C(C=C(C(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(N1N)N/N=C/C2=C(C=C(C(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198237 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,4,5-trimethylbenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B5785915.png)




![N-(3,4-dichlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5785962.png)
![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)
![N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)



![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)
![N-{[(2-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5785999.png)
